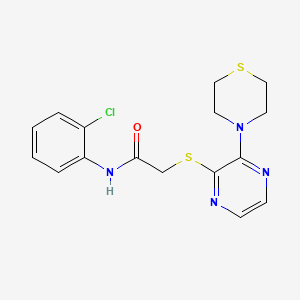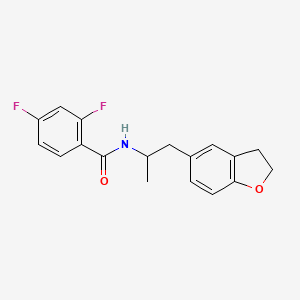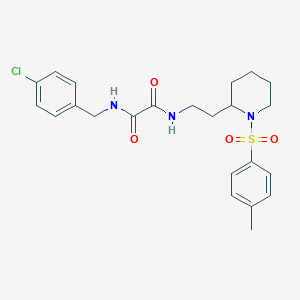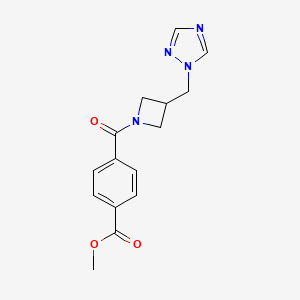
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane: is a chemical compound with the molecular formula C7H12F2OSi It is characterized by the presence of a difluorocyclopropene ring attached to a methoxy group and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of FSO2CF2COOSiMe3 in the presence of sodium fluoride (NaF) at elevated temperatures (around 120°C) . This reaction yields 3,3-difluoro-1-iodocyclopropenes, which can then be further functionalized to produce the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylsilane group.
Cycloaddition Reactions: The difluorocyclopropene ring can undergo [3+2] cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.
Cycloaddition: Typical conditions involve the use of dipolarophiles like azides or nitrile oxides under mild to moderate temperatures.
Major Products:
Substitution Reactions: Products include substituted cyclopropenes with various functional groups replacing the trimethylsilane group.
Cycloaddition Reactions: Products are typically five-membered ring compounds formed by the addition of the dipolarophile to the difluorocyclopropene ring.
Scientific Research Applications
Chemistry: ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. Fluorinated compounds are often more stable and can exhibit enhanced binding affinity to biological targets, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create polymers and other materials with improved performance characteristics .
Mechanism of Action
The mechanism of action of ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluorocyclopropene ring can undergo cycloaddition reactions, while the trimethylsilane group can be involved in nucleophilic substitution reactions. These reactions allow the compound to interact with and modify other molecules, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
3,3-Difluoro-1-iodocyclopropenes: These compounds share the difluorocyclopropene core but differ in their substituents, such as the presence of an iodine atom instead of a methoxy group.
Trimethyl(trifluoromethyl)silane: This compound has a similar trimethylsilane group but differs in the presence of a trifluoromethyl group instead of a difluorocyclopropene ring.
Uniqueness: ((3,3-Difluorocycloprop-1-en-1-yl)methoxy)trimethylsilane is unique due to the combination of a difluorocyclopropene ring and a trimethylsilane group. This combination imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(3,3-difluorocyclopropen-1-yl)methoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2OSi/c1-11(2,3)10-5-6-4-7(6,8)9/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFMRCRVKSUFMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2369786.png)

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)

![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)



![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)
